molecular formula C13H18N2O3S B4396227 N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide

N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No.: B4396227
M. Wt: 282.36 g/mol
InChI Key: CQZKZAGJNARVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as DMP 323, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In

Scientific Research Applications

N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide 323 has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. This compound 323 has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC) and phospholipase C (PLC), which are involved in the regulation of cell growth and differentiation.

Mechanism of Action

N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide 323 inhibits the activity of PKC and PLC by binding to their catalytic domains. This binding prevents the activation of these enzymes and their downstream signaling pathways, leading to the inhibition of cell growth and proliferation. This compound 323 has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound 323 has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit tumor growth and metastasis in several types of cancer, including breast, lung, and prostate cancer. This compound 323 has also been shown to reduce inflammation and autoimmune responses in animal models of rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide 323 has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity level, making it suitable for use in biochemical and pharmacological assays. However, this compound 323 has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound 323 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide 323. One potential direction is the development of more potent and selective inhibitors of PKC and PLC. Another potential direction is the investigation of the synergistic effects of this compound 323 with other anticancer agents. Additionally, the study of this compound 323 in combination with immunotherapy may provide new insights into the treatment of cancer and autoimmune disorders. Finally, the development of novel delivery systems for this compound 323 may improve its pharmacokinetic properties and increase its effectiveness as a therapeutic agent.
Conclusion
In conclusion, this compound 323 is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. This compound inhibits the activity of PKC and PLC, leading to the inhibition of cell growth and proliferation. This compound 323 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound 323, including the development of more potent and selective inhibitors and the investigation of its synergistic effects with other anticancer agents.

Properties

IUPAC Name

N,4-dimethyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10-5-6-11(13(16)14-2)9-12(10)19(17,18)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZKZAGJNARVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide
Reactant of Route 6
N,4-dimethyl-3-(1-pyrrolidinylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.